Product packaging for 5-Bromo-2-(propan-2-yl)-1-benzofuran(Cat. No.:CAS No. 19019-23-9)

5-Bromo-2-(propan-2-yl)-1-benzofuran

Cat. No.: B14015901
CAS No.: 19019-23-9
M. Wt: 239.11 g/mol
InChI Key: YNDKQFKOMRVQAC-UHFFFAOYSA-N
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Description

5-Bromo-2-(propan-2-yl)-1-benzofuran is a chemical compound featuring a benzofuran scaffold substituted with a bromo group at the 5-position and an isopropyl group at the 2-position. This structure makes it a valuable intermediate in medicinal chemistry and organic synthesis. The benzofuran core is a privileged structure in drug discovery, found in numerous natural products and pharmaceuticals with a wide range of biological activities . Researchers utilize this brominated derivative as a key synthetic building block. The bromine atom serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the exploration of structure-activity relationships (SAR) . This enables the creation of diverse compound libraries for high-throughput screening against various biological targets. Benzofuran derivatives are extensively investigated for their potential pharmacological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-inflammatory activities . The specific substitution pattern on this compound provides a framework for developing novel therapeutic agents. As a research chemical, it is essential for probing biochemical pathways and designing new active molecules. Handling and Safety: Please refer to the associated Material Safety Data Sheet (MSDS) for detailed handling and safety information. As a general precaution with benzofuran derivatives, use personal protective equipment, ensure adequate ventilation, and avoid inhalation or skin contact . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11BrO B14015901 5-Bromo-2-(propan-2-yl)-1-benzofuran CAS No. 19019-23-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19019-23-9

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

5-bromo-2-propan-2-yl-1-benzofuran

InChI

InChI=1S/C11H11BrO/c1-7(2)11-6-8-5-9(12)3-4-10(8)13-11/h3-7H,1-2H3

InChI Key

YNDKQFKOMRVQAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(O1)C=CC(=C2)Br

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 2 Propan 2 Yl 1 Benzofuran and Analogues

Retrosynthetic Analysis of the 5-Bromo-2-(propan-2-yl)-1-benzofuran Core

A retrosynthetic analysis of this compound reveals several potential synthetic pathways by disconnecting the core structure at key positions. The primary disconnections involve the formation of the furan (B31954) ring and the introduction of the substituents on the benzene (B151609) ring.

C-O Bond Disconnection (Furan Ring): The most common approach involves disconnecting the ether linkage of the furan ring (C7a-O). This leads back to a substituted 2-alkenylphenol precursor. The double bond within the furan ring (C2-C3) can also be a point of disconnection.

C-C Bond Disconnection (Furan Ring): Alternatively, disconnecting the C2-C3 bond suggests a strategy involving the cyclization of an α-aryloxy ketone or a related intermediate. This is a powerful method for building the heterocyclic ring.

Substituent Introduction: The bromine at the C5 position and the isopropyl group at the C2 position can be incorporated either before or after the formation of the benzofuran (B130515) core. A convergent strategy, where the substituents are present on the acyclic precursors before cyclization, is often preferred to avoid issues with regioselectivity in late-stage functionalization. For instance, the synthesis can logically start from a pre-brominated phenol (B47542), such as 4-bromophenol (B116583). The isopropyl group can be introduced via a fragment that will ultimately form the C2-C3 bond of the furan ring, for example, a suitably substituted ketone or alkyne.

Based on this analysis, a primary synthetic route would involve the coupling of a 4-bromophenol derivative with a three-carbon component containing the isopropyl moiety, followed by an intramolecular cyclization to construct the final benzofuran ring.

Classical and Modern Approaches to Benzofuran Ring Construction Applicable to the Target Compound

The construction of the benzofuran ring is the cornerstone of the synthesis. Numerous methods have been developed, which can be broadly categorized into intramolecular cyclization strategies and intermolecular reactions followed by cyclization.

Intramolecular cyclization is one of the most effective and widely used methods for synthesizing the benzofuran core. nih.gov These strategies typically involve the formation of a key C-O or C-C bond to close the furan ring from a suitably functionalized acyclic precursor.

Cyclization of α-Aryloxy Ketones: One classical approach is the acid-catalyzed cyclodehydration of α-aryloxy ketones. organic-chemistry.orgresearchgate.net For the target molecule, this would involve the synthesis of 1-(4-bromo-phenoxy)-3-methyl-butan-2-one. Treatment of this intermediate with a dehydrating agent, such as polyphosphoric acid or a strong Brønsted acid, would induce cyclization to form the benzofuran ring. researchgate.net

Palladium-Catalyzed Oxidative Cyclization: Modern methods often employ transition-metal catalysis. The palladium-catalyzed intramolecular oxidative C-H functionalization of ortho-alkenyl phenols provides a direct route to 2-substituted benzofurans. nih.govorganic-chemistry.org In a synthesis targeting this compound, a precursor like 4-bromo-2-(3-methylbut-1-en-2-yl)phenol could undergo cyclization in the presence of a Pd(II) catalyst and an oxidant. nih.gov

Base-Promoted Cyclization: Transition-metal-free approaches, such as the base-promoted intramolecular cyclization of o-bromobenzylketones, have also been developed. researchgate.net This method involves an intramolecular O-arylation to form the heterocyclic ring.

Achieving the correct substitution pattern on the benzofuran core is critical. The introduction of the bromine atom at C5 and the isopropyl group at C2 requires regioselective control, which can be achieved by functionalizing the precursors before cyclization or by direct functionalization of the benzofuran ring.

The introduction of the bromine atom at the C5 position is most reliably accomplished by using a starting material that already contains bromine at the desired position.

Use of Brominated Precursors: The most straightforward strategy begins with a commercially available brominated phenol. For example, starting the synthesis from 4-bromophenol ensures that the bromine atom is correctly positioned in the final product. The synthesis of 5-bromo-2-butyl-benzofuran has been demonstrated starting from a 2-(4-bromo-2-formylphenoxy)hexanoic acid precursor, highlighting the utility of using a pre-brominated aromatic ring. chemicalbook.com Similarly, 5-bromosalicylaldehyde (B98134) can be used as a starting material for building 5-bromobenzofuran (B130475) derivatives. nih.gov A reported synthesis of eupomatenoid 6, a 5-bromobenzofuran natural product, starts with (4-bromophenyl)boronic acid, further illustrating this efficient strategy. rsc.org

The C2 position of the benzofuran ring is the most acidic, which can be exploited for functionalization. hw.ac.uk However, incorporating the isopropyl group via the cyclization precursor is often more efficient.

From Alkynes via Sonogashira Coupling: A powerful method for synthesizing 2-substituted benzofurans involves the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by cyclization. organic-chemistry.orgrsc.org To obtain the 2-isopropyl group, 4-bromo-2-iodophenol (B1279099) could be coupled with 3-methyl-1-butyne. The subsequent intramolecular cyclization of the resulting aryl alkyne, often promoted by a copper or palladium catalyst, would yield the desired 2-isopropylbenzofuran (B1624756) core.

Radical Alkylation: Direct C-H functionalization at the C2 position is also possible. Iron- or copper-catalyzed radical C2-alkylation of a pre-formed 5-bromobenzofuran with an isopropyl radical source could be a potential route, although this method may require a large excess of the benzofuran substrate. hw.ac.uk

Condensation Reactions: Classical methods can involve the condensation of a substituted salicylaldehyde, such as 5-bromosalicylaldehyde, with a compound that provides the C2 and C3 atoms. For instance, reaction with chloroacetone (B47974) is a known method to form a 2-acetylbenzofuran, which could potentially be modified or followed by further reactions to install the isopropyl group. nih.gov

Regioselective Functionalization Techniques for Benzofuran Ring Systems

Catalytic Methodologies in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules like substituted benzofurans. nih.gov Various catalytic systems, including those based on transition metals, Lewis/Brønsted acids, and bases, are employed to construct the benzofuran scaffold. nih.govnih.gov

Transition-Metal Catalysis: Palladium and copper are the most extensively used metals in benzofuran synthesis. nih.govacs.org They are crucial for cross-coupling reactions, such as the Sonogashira coupling to form key alkyne intermediates, and for catalyzing the subsequent intramolecular cyclization. nih.govrsc.org Rhodium-based catalysts have been used for the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids. nih.govacs.org Nickel catalysts have been employed for intramolecular nucleophilic additions to form the benzofuran ring. organic-chemistry.org

Acid Catalysis: Both Lewis and Brønsted acids are effective catalysts for the cyclodehydration of α-aryloxy ketones and the cyclization of acetal (B89532) substrates to form the benzofuran ring. nih.govwuxiapptec.com Boron trifluoride diethyl etherate (BF₃·OEt₂) and iron(III) chloride (FeCl₃) are examples of Lewis acids used to promote intramolecular cyclization. nih.govnih.gov

Base-Promoted Reactions: Bases are used to promote intramolecular cyclization, particularly in reactions involving O-arylation of o-halobenzylketones. researchgate.net Potassium tert-butoxide and triethylamine (B128534) are common bases used in these transformations. nih.govresearchgate.net

The table below summarizes various catalytic approaches applicable to the synthesis of the benzofuran core.

Catalyst TypeExample Catalyst(s)Reaction TypeApplicability to Target SynthesisReference(s)
Transition Metal PdCl₂(PPh₃)₂, CuISonogashira Coupling & Intramolecular CyclizationFormation of 2-isopropylbenzofuran from o-iodophenol and 3-methyl-1-butyne. nih.govorganic-chemistry.orgacs.org
PdCl₂(CH₃CN)₂Intramolecular Oxidative CyclizationCyclization of an o-alkenylphenol precursor to form the furan ring. nih.govorganic-chemistry.org
Rhodium complexesArylation and CyclizationRelay catalysis involving propargyl alcohols and aryl boronic acids. nih.govacs.org
NiBr₂(IMesMe)[P(OEt)₃]HydroheteroarylationDirect alkylation of the benzofuran core. organic-chemistry.org
Lewis Acid BF₃·OEt₂, FeCl₃, Sc(OTf)₃Intramolecular Cyclization / Domino ReactionCyclization of α-aryloxy ketones or other acyclic precursors. nih.govnih.gov
Brønsted Acid Acetic Acid, TsOHIntramolecular CyclizationProton-mediated ring closure of suitable precursors. nih.govacs.org
Base K₂CO₃, KOtBu, Et₃NIntramolecular Cyclization (O-arylation)Ring closure of o-halobenzylketones. nih.govresearchgate.net

Palladium-Mediated Cyclization and Cross-Coupling Reactions for Benzofuran Formation

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of benzofurans. acs.org These methods are valued for their high efficiency, functional group tolerance, and the ability to form C-C and C-O bonds with high precision. unicatt.it

One of the most prominent palladium-catalyzed routes is the Sonogashira coupling of a terminal alkyne with an ortho-halophenol, followed by an intramolecular cyclization (alkoxypalladation/reductive elimination). nih.govresearchgate.net For the synthesis of the target compound, this would involve coupling a 4-bromo-2-iodophenol with 3-methyl-1-butyne. A copper(I) salt, typically copper(I) iodide (CuI), is often used as a co-catalyst in Sonogashira reactions. acs.orgnih.govresearchgate.net

Another powerful strategy is the direct C-H activation/arylation of the benzofuran core, although this is more commonly used for synthesizing 2-arylbenzofurans. semanticscholar.orgmdpi.com However, related intramolecular palladium-catalyzed oxidative cyclization reactions of ortho-alkenyl phenols can yield 2-substituted benzofurans. organic-chemistry.org Furthermore, palladium-catalyzed cycloisomerization of precursors like 2-(1-hydroxyprop-2-ynyl)phenols provides a pathway to functionalized benzofurans. nih.gov

Table 1: Examples of Palladium-Mediated Benzofuran Synthesis
Reaction TypeCatalyst SystemSubstratesKey FeaturesReference
Sonogashira Coupling-CyclizationPdCl₂(PPh₃)₂ / CuIo-Iodophenols and Terminal AlkynesOne-pot procedure, reliable for a wide range of substrates. acs.orgnih.gov acs.orgnih.gov
C-H ArylationPd(OAc)₂ / CuCl₂Benzofurans and Triarylantimony DifluoridesRegioselective functionalization at the C2 position. semanticscholar.orgmdpi.com semanticscholar.orgmdpi.com
CycloisomerizationPdX₂ + 2KX (X = Cl, I)2-(1-Hydroxyprop-2-ynyl)phenolsForms functionalized dihydrobenzofuran intermediates under basic conditions, which can be converted to benzofurans. nih.gov nih.gov

Copper-Catalyzed Approaches to Benzofuran Synthesis

Copper-catalyzed reactions represent an economically attractive and efficient alternative to palladium-based systems for benzofuran synthesis. acs.org These methods often exhibit high yields and can be more sustainable due to the higher abundance and lower toxicity of copper. rsc.org

A common copper-catalyzed approach involves the coupling of o-halophenols with terminal alkynes, similar to the Sonogashira reaction but without palladium. researchgate.net Copper(I) salts, such as CuI or CuBr, are effective catalysts for this transformation. researchgate.netorganic-chemistry.org Another strategy is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure, which proceeds through a sequential nucleophilic addition and oxidative cyclization. rsc.org Intramolecular O-H/C-H coupling via dehydrogenation is also a viable route catalyzed by copper. nih.gov These methods can tolerate a variety of functional groups and have been shown to be scalable. acs.org

Table 2: Examples of Copper-Catalyzed Benzofuran Synthesis
Reaction TypeCatalyst/BaseSubstratesKey FeaturesReference
Coupling/CyclizationCuI / Baseo-Iodophenols and Aryl AcetylenesPalladium-free alternative to Sonogashira coupling. researchgate.net researchgate.net
Aerobic Oxidative CyclizationCopper CatalystPhenols and AlkynesOne-pot synthesis using molecular oxygen as the oxidant. rsc.org rsc.org
Intramolecular DehydrogenationCopper Catalyst / Cs₂CO₃Benzothiophene derivative (for thiophene-fused benzofurans)Achieves O–H/C–H coupling for ring formation. nih.gov nih.gov
Domino C-C/C-O FormationCuI1-Bromo-2-iodobenzenes and β-keto estersProvides access to 2,3-disubstituted benzofurans. organic-chemistry.org organic-chemistry.org

Metal-Free and Organocatalytic Cyclization Protocols

To further enhance the sustainability and cost-effectiveness of benzofuran synthesis, metal-free and organocatalytic methods have been developed. nih.gov These approaches avoid the use of potentially toxic and expensive transition metals, simplifying purification and reducing environmental impact. nih.govresearchgate.net

One notable metal-free method involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene, to mediate the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.org Cascade reactions provide another powerful metal-free strategy. For instance, the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides can proceed through an isomerization/nucleophilic addition/cyclization/aromatization cascade to afford benzofurans in good yields. researchgate.net Additionally, base-induced or photocatalytic reactions have been employed for the synthesis of dihydrobenzofurans, which can be precursors to benzofurans. frontiersin.org

Green Chemistry Principles and Sustainable Synthetic Routes for Benzofuran Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes for benzofurans and other heterocyclic compounds. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov

Key green chemistry considerations in benzofuran synthesis include:

Catalysis: The use of catalytic methods (e.g., palladium or copper catalysis) is inherently greener than using stoichiometric reagents, as it reduces waste and increases atom economy. elsevier.esresearchgate.net

Safer Solvents: Research focuses on replacing hazardous solvents like pyridine (B92270) or DMF with greener alternatives, such as bioderived solvents or performing reactions in aqueous media. acs.org

Renewable Feedstocks: Utilizing starting materials derived from renewable sources, such as vanillin, illustrates a commitment to sustainability. elsevier.es

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes offers a highly sustainable route. For example, the asymmetric bioreduction of a 1-(benzofuran-2-yl)ethanone to the corresponding alcohol has been achieved with high yield and enantiomeric excess using Lactobacillus paracasei, representing a scalable biological green method. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

Maximizing the yield and purity of the final product is a critical aspect of any synthetic procedure. The optimization of reaction conditions involves systematically varying parameters such as the catalyst, ligand, solvent, base, temperature, and reaction time. scielo.br

For a palladium-catalyzed Sonogashira coupling-cyclization to produce this compound, a typical optimization process would involve:

Screening Catalysts and Ligands: Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands (e.g., PPh₃, XPhos) would be tested to find the most active combination.

Solvent and Base Selection: A range of solvents (e.g., toluene, DMF, acetonitrile) and bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N) would be evaluated for their effect on reaction rate and yield. scielo.br

Temperature and Time: The reaction temperature would be varied to find the optimal balance between reaction speed and the formation of side products. The reaction would be monitored over time to determine the point of maximum conversion. scielo.br

Table 3: Representative Optimization Study for a Benzofuran Synthesis
EntryParameter VariedConditionYield (%)Reference Principle
1SolventDichloromethane45 scielo.broregonstate.edu
2SolventAcetonitrile (B52724)65 scielo.broregonstate.edu
3SolventToluene58 scielo.broregonstate.edu
4CatalystCatalyst A (in Acetonitrile)65 oregonstate.eduresearchgate.net
5CatalystCatalyst B (in Acetonitrile)78 oregonstate.eduresearchgate.net
6Temperature80 °C (with Catalyst B)78 oregonstate.edu
7Temperature120 °C (with Catalyst B)85 oregonstate.edu

This table is a generalized representation of an optimization process based on principles found in the cited literature.

Scalability Considerations for Research and Pre-Industrial Synthesis of the Compound

Translating a laboratory-scale synthesis to a larger, pre-industrial scale introduces a new set of challenges that must be addressed to ensure the process is safe, economical, and robust.

Key scalability considerations include:

Cost of Goods: The price of starting materials, reagents, and especially transition metal catalysts becomes a major factor. For large-scale synthesis, minimizing the loading of expensive palladium catalysts or opting for more abundant copper catalysts is often necessary. semanticscholar.org

Process Safety: The thermal stability of intermediates and the potential for exothermic reactions must be carefully evaluated. Reagents that are safe to handle in small quantities may pose significant risks on a larger scale.

Reaction Time and Throughput: Long reaction times that are acceptable in research can make a process economically unviable for large-scale production. Optimizing for shorter reaction times is crucial.

Product Isolation and Purification: Methods like column chromatography, common in the lab, are often impractical and costly at scale. Developing procedures based on crystallization, distillation, or extraction is preferred.

Waste Management: The environmental impact and cost of disposing of solvent and reagent waste must be minimized, further encouraging the use of catalytic processes and greener solvents.

Several synthetic protocols for benzofuran derivatives have demonstrated successful gram-scale synthesis, indicating their potential for larger-scale applications. nih.govacs.orgnih.gov

Despite a comprehensive search of scientific literature and spectroscopic databases, detailed experimental data for the advanced spectroscopic and structural elucidation of This compound is not publicly available. Publications containing the specific ¹H NMR, ¹³C NMR, two-dimensional NMR, high-resolution mass spectrometry (HRMS), and tandem mass spectrometry (MS/MS) data required to fulfill the detailed outline of this article could not be located.

The generation of a scientifically accurate and thorough article focusing solely on the specified analytical techniques for this particular compound is therefore not possible at this time. To provide such an analysis would necessitate access to primary research data from the synthesis and characterization of this compound, which has not been published in the available scientific domain.

While general principles of NMR and mass spectrometry would predict certain spectral characteristics for this molecule based on its structure, a detailed and data-driven analysis as requested in the article outline cannot be provided without the actual experimental spectra.

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Bromo 2 Propan 2 Yl 1 Benzofuran

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Characterization

Key expected IR absorption bands for 5-Bromo-2-(propan-2-yl)-1-benzofuran would include C-H stretching vibrations from the aromatic ring and the isopropyl group, typically observed in the range of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. Aromatic C=C stretching vibrations are expected to appear in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan (B31954) ring would likely produce a strong band around 1250-1050 cm⁻¹. The C-Br stretching vibration is anticipated to be in the lower wavenumber region, typically between 600 and 500 cm⁻¹. For comparison, the IR spectrum of a related compound, 5-(2-aminopropyl)-2,3-dihydrobenzofuran HCl, shows characteristic peaks that help to identify the core structure. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems and chromophores. The benzofuran (B130515) ring system, being an aromatic and conjugated structure, is expected to exhibit distinct absorption maxima (λ_max) in the UV region. The substitution pattern, including the bromine atom and the isopropyl group, will influence the precise wavelengths of these absorptions. Generally, benzofuran itself has absorption bands around 245, 275, and 282 nm. nist.gov The presence of a bromine atom, an auxochrome, on the benzene (B151609) ring is likely to cause a bathochromic (red) shift of these absorption bands. Studies on other benzofuran derivatives have shown absorption maxima in the range of 280-350 nm, which is consistent with the expected electronic transitions of the benzofuran chromophore. researchgate.net

Table 1: Expected IR Absorption Regions for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000
Aliphatic C-H (isopropyl) Stretching 3000 - 2850
Aromatic C=C Stretching 1600 - 1450
C-O-C (furan ring) Stretching 1250 - 1050

Table 2: UV-Vis Absorption Maxima for Benzofuran and Related Derivatives

Compound Solvent Absorption Maxima (λ_max, nm)
Benzofuran Not Specified ~245, 275, 282
Benzofuran Mono-crown Derivative 1 THF 290 (shoulder at 325-350)

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

While a crystal structure for this compound was not found in the surveyed literature, the crystallographic data of a closely related compound, Isopropyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate, offers valuable insights into the potential solid-state architecture. nih.gov This analog shares the 5-bromo-1-benzofuran core and also contains an isopropyl group. The analysis of this related structure reveals that the benzofuran fragment is essentially planar. nih.gov In the crystal, molecules are stabilized by intermolecular interactions such as C-H···π and weak C-H···O hydrogen bonds. nih.gov

For this compound, it is anticipated that the benzofuran ring system would also be planar. The orientation of the 2-propan-2-yl (isopropyl) group relative to the plane of the benzofuran ring would be a key conformational feature. The crystal packing would likely be influenced by weak intermolecular forces, such as van der Waals interactions and potentially halogen bonding involving the bromine atom.

Table 3: Crystallographic Data for the Analogous Compound: Isopropyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate nih.gov

Parameter Value
Chemical Formula C₁₄H₁₅BrO₄S
Molecular Weight 359.23
Crystal System Triclinic
Space Group P-1
a (Å) 7.947 (1)
b (Å) 10.078 (1)
c (Å) 10.868 (1)
α (°) 69.623 (2)
β (°) 82.027 (2)
γ (°) 67.409 (2)
Volume (ų) 753.33 (14)

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for the analysis of benzofuran derivatives.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For a compound like this compound, which is relatively nonpolar, reversed-phase HPLC would be the method of choice. This would typically involve a C18 or C8 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. The retention time of the compound would be characteristic under a specific set of conditions (e.g., column, mobile phase composition, flow rate, and temperature), and the peak area would be proportional to its concentration, allowing for quantitative analysis and purity determination. The development of an HPLC-MS assay for other benzofuran derivatives highlights the applicability of this technique. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. This compound is expected to have sufficient volatility for GC analysis. In GC, the compound would be vaporized and separated on a capillary column, typically with a nonpolar or medium-polarity stationary phase. The retention time would serve as a qualitative identifier. The eluting compound would then enter the mass spectrometer, where it is ionized (commonly by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio. The mass spectrum provides a molecular fingerprint, including the molecular ion peak (which would show a characteristic isotopic pattern due to the presence of bromine) and fragmentation patterns that can be used to confirm the structure of the molecule.

Table 4: General Chromatographic Conditions for the Analysis of Benzofuran Derivatives

Technique Stationary Phase Mobile Phase / Carrier Gas Detection
HPLC Reversed-phase (e.g., C18) Acetonitrile/Water or Methanol/Water gradient UV-Vis (at λ_max) or Mass Spectrometry (MS)

Chemical Reactivity and Synthetic Transformations of 5 Bromo 2 Propan 2 Yl 1 Benzofuran

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of the Benzofuran (B130515) System

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com In this process, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. lumenlearning.comlibretexts.org The reaction generally proceeds through a two-step mechanism: the initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (also known as a Wheland intermediate or a benzenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org The first step is typically the rate-determining step due to the temporary disruption of the aromatic system. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.comlibretexts.org These reactions often require a catalyst, such as a Brønsted or Lewis acid, to generate a sufficiently strong electrophile to react with the aromatic ring. lumenlearning.com For instance, nitration is commonly carried out using a mixture of nitric acid and sulfuric acid to produce the nitronium ion (NO₂⁺) as the active electrophile. lumenlearning.com Halogenation with bromine or chlorine typically requires a Lewis acid catalyst like iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃), respectively. lumenlearning.com

In the context of substituted benzofurans, the existing substituents on the benzene ring will direct the position of the incoming electrophile. The directing effects of these substituents are crucial in determining the regioselectivity of the reaction.

Nucleophilic Substitution Reactions at the Bromine-Substituted C5 Position

While aromatic rings are generally susceptible to electrophilic attack, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the ring is substituted with strong electron-withdrawing groups. However, for aryl halides like 5-Bromo-2-(propan-2-yl)-1-benzofuran, direct nucleophilic displacement of the bromine atom is generally challenging due to the high electron density of the benzene ring, which repels incoming nucleophiles.

More commonly, the bromine at the C5 position can be replaced through mechanisms involving organometallic intermediates, which are discussed in the following section on metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions Involving the C5 Bromine (e.g., Suzuki, Sonogashira, Negishi)

The bromine atom at the C5 position of this compound serves as an excellent handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling:

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. mdpi.comnih.govacs.org This reaction is widely used for the synthesis of biaryls and has the advantages of mild reaction conditions, commercial availability of a wide range of boronic acids, and the generation of non-toxic inorganic byproducts. mdpi.comresearchgate.net

In the case of this compound, it can be coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base to form 5-aryl- or 5-heteroaryl-2-(propan-2-yl)-1-benzofurans. mdpi.com Nickel catalysts have also been shown to be effective for Suzuki-Miyaura couplings, offering a more earth-abundant and cost-effective alternative to palladium. acs.orgrsc.org The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. nih.gov

Table 1: Examples of Suzuki Coupling Reactions with Bromoindazoles
Reactant 1Reactant 2CatalystBaseSolventProductYield
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane1-Ethyl-5-(N-Boc-pyrrol-2-yl)-1H-indazoleHigh
5-Bromoindazoles (various N-substituents)N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DimethoxyethaneCorresponding 5-(N-Boc-pyrrol-2-yl)indazolesGood

Sonogashira Coupling:

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. rsc.org This reaction is a powerful method for the synthesis of substituted alkynes. This compound can react with various terminal alkynes to introduce an alkynyl group at the C5 position.

Negishi Coupling:

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. mit.edu This reaction is known for its high functional group tolerance. The C5-bromo substituent can be coupled with organozinc reagents to form a new carbon-carbon bond.

Transformations Involving the Isopropyl Moiety at C2 (e.g., oxidation, reduction)

The isopropyl group at the C2 position of the benzofuran ring can also undergo chemical transformations. For instance, oxidation of the isopropyl group could potentially lead to the formation of a ketone or a tertiary alcohol, depending on the oxidizing agent and reaction conditions. Conversely, while the isopropyl group is already in a reduced state, further reduction is not a typical transformation. However, reactions involving the benzylic protons of the isopropyl group, such as radical halogenation, could provide a pathway for further functionalization.

Cycloaddition Reactions and Pericyclic Processes of the Benzofuran Heterocycle

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. dspmuranchi.ac.inmsu.eduscribd.com They are characterized by their high stereospecificity and are often unaffected by solvent polarity or the presence of radical initiators or scavengers. msu.edu Major classes of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. dspmuranchi.ac.inscribd.com

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. youtube.com The Diels-Alder reaction, a [4+2] cycloaddition, is a well-known example. dspmuranchi.ac.in The furan (B31954) ring of the benzofuran system can potentially act as a diene in Diels-Alder reactions, although its aromatic character reduces its reactivity compared to simple furans. acs.org Photoinduced cycloaddition reactions of 2-vinylbenzofurans have been reported to yield [4+2] and/or [2+2] cycloadducts. researchgate.net

Electrocyclic reactions involve the formation of a ring from a conjugated polyene, or the reverse ring-opening process. dspmuranchi.ac.in The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules and depends on whether the reaction is initiated by heat or light. dspmuranchi.ac.in

Oxidative and Reductive Transformations of the Benzofuran Core

The benzofuran core itself can undergo oxidative and reductive transformations. Oxidation of the benzofuran ring can lead to a variety of products, depending on the oxidant and reaction conditions. For example, biomimetic oxidation of benzofurans with hydrogen peroxide, catalyzed by manganese(III) porphyrins, can lead to the formation of epoxides, which can then undergo further reactions. mdpi.com Oxidative cleavage of the furan ring is also a possible outcome. researchgate.net

Computational and Theoretical Investigations of 5 Bromo 2 Propan 2 Yl 1 Benzofuran

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Energetics

The process begins with geometry optimization, where the molecule's structure is computationally adjusted to find the lowest energy conformation. Studies on related benzofuran (B130515) derivatives show that the benzofuran core is essentially planar. nih.govnih.gov DFT calculations would confirm this planarity and determine the preferred orientation of the 2-position propan-2-yl (isopropyl) group relative to the fused ring system.

Key outputs from DFT calculations include optimized geometric parameters such as bond lengths, bond angles, and dihedral angles. While specific experimental data for the title compound is not available, calculations on similar structures provide expected values. For instance, the C-Br bond length is a critical parameter influencing potential halogen bonding interactions.

Furthermore, DFT provides insights into the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is vital for predicting how it will interact with other molecules.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a flexible molecule like 5-Bromo-2-(propan-2-yl)-1-benzofuran, MD simulations provide a dynamic picture of its behavior in various environments, such as in solution or interacting with a biological target.

A primary application of MD is conformational analysis. The propan-2-yl group attached to the benzofuran core can rotate, leading to different spatial arrangements or conformers. MD simulations can explore the potential energy surface of this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is crucial for understanding which shapes the molecule is most likely to adopt.

MD is also invaluable for studying intermolecular interactions. By simulating the molecule in a solvent like water, researchers can observe how solvent molecules arrange themselves around the solute and analyze interactions such as hydrogen bonds or weaker van der Waals forces. For this specific compound, simulations could elucidate the role of the bromine atom in forming halogen bonds and how the hydrophobic isopropyl group influences solvation. In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex, providing insights into how tightly a molecule might bind to a therapeutic target. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) through Computational Methods

Computational methods, particularly those based on DFT, are widely used to predict the spectroscopic properties of molecules, which can be invaluable for identifying and characterizing them experimentally.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's chemical bonds. Each peak in an IR spectrum corresponds to a specific vibrational mode, such as stretching or bending. While raw calculated frequencies often deviate from experimental values due to approximations, they can be corrected using empirical scaling factors to achieve high accuracy. arxiv.org For this compound, key predicted vibrations would include C-H stretching of the aromatic and isopropyl groups, C=C stretching within the aromatic rings, C-O-C stretching of the furan (B31954) ether linkage, and the characteristic C-Br stretching frequency. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculation involves determining the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Since chemical shifts are sensitive to molecular conformation, it is often necessary to calculate them for several low-energy conformers and then average the results based on their predicted Boltzmann population distribution.

UV-Vis Spectroscopy: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) range can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For benzofuran derivatives, these absorptions typically arise from π-π* transitions within the conjugated aromatic system. researchgate.net Machine learning models are also emerging as a tool to predict UV-Vis spectra features. nih.gov

Reaction Mechanism Prediction and Transition State Analysis for Synthetic Pathways

Computational chemistry is a critical tool for understanding the mechanisms of chemical reactions. By modeling potential pathways for the synthesis of this compound, researchers can gain insights into reaction feasibility, selectivity, and potential byproducts.

A common strategy for synthesizing substituted benzofurans involves the coupling of a phenol (B47542) with an alkyne, followed by cyclization. nih.govacs.orgorganic-chemistry.org For the title compound, a plausible route could be a palladium- and copper-catalyzed Sonogashira coupling of 4-bromo-2-iodophenol (B1279099) with 3-methyl-1-butyne, followed by an intramolecular cyclization.

DFT calculations can be used to map the entire reaction energy profile for such a process. wuxiapptec.com This involves:

Locating Stationary Points: Calculating the structures and energies of reactants, intermediates, and products.

Finding Transition States: Identifying the highest-energy structure along the reaction coordinate that connects two stable species (e.g., a reactant and an intermediate). The transition state structure is a first-order saddle point on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy (barrier), which determines the reaction rate. A lower activation energy implies a faster reaction.

By comparing the activation energies of competing pathways, chemists can predict the major product of a reaction. For example, in the cyclization step to form the benzofuran ring, calculations can predict whether the reaction will proceed through a specific regioselective pathway. wuxiapptec.com These theoretical investigations help in optimizing experimental conditions like temperature, catalyst, and solvent to improve the yield and purity of the desired product. tus.ac.jp

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Related Benzofuran Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models are widely used in drug discovery to predict the activity of new, unsynthesized molecules and to guide the design of more potent compounds. nih.govnih.gov

The development of a QSAR model for benzofuran scaffolds would involve several steps:

Data Collection: A dataset of benzofuran derivatives with experimentally measured biological activity against a specific target (e.g., an enzyme or receptor) is compiled.

Descriptor Calculation: For each molecule in the dataset, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with biological activity. researchgate.net

Validation: The model's predictive power is rigorously tested using statistical cross-validation techniques and by predicting the activity of a set of compounds not used in the model's creation (an external test set).

For a QSAR study involving analogues of this compound, descriptors would be chosen to represent the influence of the substituents. The bromine at position 5 could be described by electronic (e.g., Hammett constant) and hydrophobic parameters, while the isopropyl group at position 2 would be described mainly by steric (e.g., Taft's steric parameter) and hydrophobic descriptors. The resulting QSAR model could then be used to predict how changing these substituents would affect the biological activity.

Molecular Docking Simulations for Ligand-Target Interaction Prediction in Preclinical Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a drug candidate) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. africanjournalofbiomedicalresearch.com This method is fundamental in structure-based drug design for screening virtual libraries of compounds and for understanding how a potential drug might interact with its biological target at the molecular level. nih.govorientjchem.org

The docking process for this compound would involve:

Preparation of Structures: Obtaining or creating 3D structures of the ligand (the benzofuran derivative) and the target protein. researchgate.net

Defining the Binding Site: Identifying the active site or binding pocket on the protein where the ligand is expected to bind.

Docking Simulation: Using a docking program (e.g., AutoDock Vina) to systematically sample many possible conformations and orientations of the ligand within the binding site. researchgate.net

Scoring and Analysis: Each generated pose is assigned a score, which estimates the binding affinity (e.g., in kcal/mol). The lowest energy poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. researchgate.netnih.gov

For this compound, docking simulations could reveal how different parts of the molecule contribute to binding. The planar benzofuran ring might engage in π-π stacking with aromatic amino acid residues like phenylalanine or tyrosine. The hydrophobic isopropyl group could fit into a greasy pocket, while the bromine atom might form a favorable halogen bond with an electron-rich atom (like an oxygen or nitrogen) in the protein backbone or side chain. Such studies have been performed on other bromo-benzofuran derivatives, highlighting their potential to bind to therapeutic targets like bacterial enzymes. researchgate.net These predictions provide a rational basis for designing more effective preclinical drug candidates. nih.gov

Preclinical Biological Research Paradigms for 5 Bromo 2 Propan 2 Yl 1 Benzofuran

In Vitro Cellular and Biochemical Assays to Probe Biological Activities

In vitro assays are foundational in preclinical research, offering a controlled environment to assess the biological effects of a compound at the cellular and molecular level.

Enzyme Inhibition and Activation Profiling in Recombinant Systems

No specific studies on the enzyme inhibition or activation profile of 5-Bromo-2-(propan-2-yl)-1-benzofuran have been reported. Research on other benzofuran (B130515) derivatives has shown that they can act as potent inhibitors of various enzymes, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and carbonic anhydrase isoforms, which are crucial in cancer progression. nih.gov An investigational compound like this compound would typically be screened against a panel of clinically relevant enzymes to identify potential therapeutic targets.

Receptor Binding Studies in Isolated Systems

There is no available data from receptor binding studies for this compound. For related benzofuran structures, however, such studies have been crucial. For instance, certain novel benzofuran-based molecules have been identified as potent and selective agonists for the sphingosine-1-phosphate receptor 1 (S1P1), a target for immunomodulatory therapies. researchgate.net Other derivatives, like (2-aminopropyl)benzofurans, have been shown to interact with monoamine transporters and serotonin (B10506) receptors. researchgate.net

Cell-Based Assays for Specific Biological Responses in Model Systems

Cell-based assays are critical for observing a compound's effect on whole cells, providing insights into its potential therapeutic applications. While no specific data exists for this compound, the benzofuran scaffold is widely studied for several biological activities.

Anti-proliferative Activity: Numerous benzofuran derivatives have demonstrated significant anti-proliferative effects against a variety of human cancer cell lines. nih.govresearchgate.net Studies on analogs have shown cytotoxic activity at micromolar concentrations against non-small cell lung cancer (NSCLC), colorectal, and breast cancer cell lines. nih.govnih.govfrontiersin.org The evaluation of a novel compound would involve determining its half-maximal inhibitory concentration (IC₅₀) across a panel of cancer cells.

Antimicrobial Activity: The benzofuran nucleus is a common feature in compounds developed for antimicrobial properties. researchgate.net Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govmdpi.com For example, certain 5-bromo substituted benzofurans have exhibited excellent antibacterial activity. nih.gov A typical screening would measure the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. nih.govmdpi.com

Antiviral Activity: Recently, a series of benzofuran derivatives were identified as agonists of the Stimulator of Interferon Genes (STING) pathway, demonstrating broad-spectrum antiviral activity against coronaviruses in cell cultures. nih.gov Antiviral assays for a new compound might involve plaque reduction assays or measurement of viral replication markers in infected cell lines to determine the half-maximal effective concentration (EC₅₀). nih.govnih.gov

Table 1: Examples of In Vitro Biological Activities of Various Benzofuran Derivatives (Illustrative)

Biological ActivityCompound ClassModel SystemFinding
Anti-proliferative3-Methylbenzofuran derivativesA549 Lung Cancer CellsIC₅₀ value of 1.48 µM. nih.gov
Anti-proliferative3-Amidobenzofuran derivativesMDA-MB-231 Breast Cancer CellsIC₅₀ value of 3.01 µM. nih.gov
Antibacterial5-Bromo-substituted benzofuransVarious bacterial strainsExcellent activity with MIC values of 29.76-31.96 mmol/L. nih.gov
AntifungalBenzofuran-5-ol derivativesCandida and Aspergillus speciesComplete inhibition at MIC level of 1.6-12.5 μg/mL. nih.gov
AntiviralNovel Benzofuran derivativesSARS-CoV-2 in Calu-3 cellsInhibition at nanomolar concentrations. nih.gov

Investigation of Intracellular Signaling Pathway Modulation

No studies have been published on how this compound may modulate intracellular signaling pathways. Research on other benzofurans has revealed specific mechanisms of action. For instance, the anticancer effects of one benzofuran-isatin conjugate have been linked to the upregulation of the p53 tumor suppressor pathway. frontiersin.org The antiviral activity of other benzofurans has been shown to proceed through the activation of the STING pathway, leading to the nuclear localization of phospho-IRF3 and subsequent induction of type I interferons. nih.gov

In Vivo Pharmacological Studies in Animal Models for Efficacy and Mechanism Exploration

In vivo studies are essential to understand a compound's efficacy and mechanism of action within a whole living organism.

Selection and Validation of Relevant Animal Models for Disease States

There are no published in vivo studies for this compound. The selection of an animal model is guided by the in vitro findings. Based on the activities of related compounds, potential models could include:

Oncology: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to test anti-proliferative compounds. nih.gov

Immunology/Autoimmune Disease: For compounds showing immunomodulatory potential, models like the Experimental Autoimmune Encephalomyelitis (EAE) mouse model for multiple sclerosis could be employed. researchgate.net

Infectious Disease: Localized or systemic infection models in rodents would be appropriate to test antimicrobial or antiviral efficacy. parazapharma.com

These models are validated to ensure they accurately represent the human disease state, allowing for meaningful evaluation of a compound's therapeutic potential.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling in Preclinical Species

The preclinical assessment of a novel chemical entity like this compound would involve a thorough investigation of its pharmacokinetic (PK) and pharmacodynamic (PD) properties in various animal models.

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for determining how the compound reaches its target and how long it remains active. For a benzofuran derivative, key considerations would include:

Absorption: The presence of the lipophilic isopropyl group and the bromine atom would likely influence the compound's absorption characteristics. Studies would be conducted to assess its oral bioavailability and the impact of formulation on absorption.

Distribution: The distribution profile would be examined to understand which tissues and organs the compound penetrates. The lipophilicity of the molecule may lead to distribution into fatty tissues.

Metabolism: The benzofuran core and its substituents would be subject to metabolic enzymes, primarily in the liver. In vitro studies using liver microsomes and in vivo studies would identify the major metabolic pathways and the resulting metabolites.

Excretion: The routes of elimination of the parent compound and its metabolites, whether through urine or feces, would be determined.

Pharmacodynamics (PD) focuses on the biochemical and physiological effects of the drug on the body. This involves identifying the target(s) of the compound and quantifying the dose-response relationship. For this compound, PD studies would aim to:

Establish a relationship between the concentration of the compound at the target site and the observed biological effect.

Determine the duration and intensity of the compound's effect in relation to its dose.

Investigate potential off-target effects that could lead to undesirable side effects.

Mechanistic Investigations of Biological Responses in Animal Models

To understand how this compound elicits a biological response, mechanistic studies in relevant animal models of disease are essential. These investigations aim to elucidate the molecular pathways through which the compound exerts its effects.

For instance, if the compound is being investigated for its anti-inflammatory properties, animal models of inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis, would be employed. In these models, researchers would assess the compound's ability to modulate key inflammatory mediators, such as cytokines and prostaglandins, and to affect the activity of inflammatory cells.

If the compound is being explored as an anticancer agent, its effects would be studied in xenograft models, where human cancer cells are implanted into immunocompromised mice. The studies would focus on the compound's ability to inhibit tumor growth, induce apoptosis (programmed cell death), and affect signaling pathways known to be dysregulated in cancer.

Target Engagement Studies in In Vivo Systems

Target engagement studies are crucial to confirm that the compound interacts with its intended molecular target in a living organism. These studies provide a critical link between the compound's in vitro activity and its in vivo efficacy.

Various techniques can be used for in vivo target engagement studies, including:

Positron Emission Tomography (PET): A radiolabeled version of the compound can be used to visualize its binding to the target in the brain or other organs.

Biomarker analysis: The levels of specific biomarkers that are modulated by the target's activity can be measured in blood or tissue samples.

Ex vivo binding assays: Following administration of the compound, tissue samples can be collected and analyzed to measure the occupancy of the target receptor or enzyme.

Confirmation of target engagement in vivo provides strong evidence that the compound is reaching its intended site of action and exerting its effects through the desired mechanism.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.netmans.edu.egnih.gov For this compound, SAR studies would involve synthesizing and testing a series of analogues to understand the role of each part of the molecule.

Modifying the substituents on the benzofuran core can have a profound impact on biological activity. nih.gov

The Isopropyl Group at Position 2: The size and lipophilicity of the alkyl group at this position can influence potency and selectivity. Replacing the isopropyl group with smaller (e.g., methyl, ethyl) or larger (e.g., t-butyl, phenyl) groups would help to define the optimal steric and electronic requirements for activity.

The Bromo Group at Position 5: Halogen atoms can influence a compound's activity through various mechanisms, including increasing lipophilicity and participating in halogen bonding with the target protein. nih.gov Replacing the bromine with other halogens (e.g., chlorine, fluorine) or with hydrogen would reveal the importance of this substituent for the biological profile. Studies on other benzofuran derivatives have shown that the presence and position of a halogen can be critical for activity. nih.gov

The following table illustrates hypothetical SAR data for modifications at positions 2 and 5, based on general principles observed for bioactive benzofuran derivatives.

Compound R1 (Position 2) R2 (Position 5) Biological Activity (IC50, µM)
Reference -CH(CH3)2-BrHypothetical Value
Analogue 1 -CH3-BrExpected to Vary
Analogue 2 -C(CH3)3-BrExpected to Vary
Analogue 3 -CH(CH3)2-HExpected to Vary
Analogue 4 -CH(CH3)2-ClExpected to Vary
Analogue 5 -CH(CH3)2-FExpected to Vary

This is a hypothetical table for illustrative purposes.

The position of the substituents on the benzofuran ring can significantly affect the compound's interaction with its biological target. nih.gov For example, moving the bromo group from position 5 to other positions (e.g., 4, 6, or 7) would likely result in changes in activity and selectivity. nih.gov Similarly, the position of the isopropyl group could also be varied. These studies are essential for understanding the spatial requirements of the target's binding pocket.

The table below shows potential variations in activity based on the positional isomerism of the bromo substituent.

Compound Position of Bromo Group Biological Activity (IC50, µM)
Reference 5Hypothetical Value
Isomer 1 4Expected to Differ
Isomer 2 6Expected to Differ
Isomer 3 7Expected to Differ

This is a hypothetical table for illustrative purposes.

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comchem-space.com

For the Isopropyl Group: A potential bioisostere could be a cyclopropyl (B3062369) group, which has a similar size but different electronic properties.

For the Bromo Group: A trifluoromethyl (-CF3) group is a common bioisostere for a bromine atom, as it is also lipophilic and electron-withdrawing.

For the Benzofuran Core: The oxygen atom of the furan (B31954) ring could be replaced with a sulfur atom (to give a benzothiophene) or a nitrogen atom (to give an indole), which could lead to compounds with different biological profiles. nih.gov

The following table provides examples of potential bioisosteric replacements and their expected impact.

Original Group Bioisosteric Replacement Potential Impact
Isopropyl (-CH(CH3)2)CyclopropylAltered metabolic stability and binding interactions
Bromo (-Br)Trifluoromethyl (-CF3)Modified lipophilicity and electronic properties
Furan Oxygen (-O-)Thiophene Sulfur (-S-)Changes in ring electronics and potential for new interactions

Advanced Applications and Emerging Research Directions of the 5 Bromo 2 Propan 2 Yl 1 Benzofuran Scaffold

Development as Chemical Probes for Biological Target Identification and Validation

Chemical probes are small molecules designed to interact with a specific protein target, enabling the study and validation of that target's function in a biological system. The development of such probes is a critical step in the early stages of drug discovery. The 5-bromo-2-(propan-2-yl)-1-benzofuran scaffold is a promising candidate for the development of chemical probes due to its inherent structural characteristics.

Fragment-based drug discovery (FBDD) is a powerful method for identifying novel chemical entities that can be developed into potent and selective inhibitors. nih.govmdpi.comlatrobe.edu.aufao.org In this approach, small, low-molecular-weight compounds (fragments) that bind weakly to a biological target are identified and then optimized to produce higher-affinity ligands. The benzofuran (B130515) core has been successfully employed in FBDD campaigns. For instance, a fragment library screening identified 2-(6-bromobenzofuran-3-yl)acetic acid as a hit against the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli, a key enzyme in bacterial virulence. nih.govmdpi.comlatrobe.edu.aufao.org Subsequent elaboration of this benzofuran fragment led to the development of inhibitors with improved binding affinity. nih.gov

The this compound scaffold could serve as a valuable starting point for FBDD. The bromine atom at the 5-position provides a handle for synthetic modification, allowing for the generation of a library of derivatives with diverse substituents. This diversity is crucial for exploring the chemical space around a biological target and identifying key interactions that contribute to binding affinity and selectivity. The 2-isopropyl group, on the other hand, can provide important hydrophobic interactions within a target's binding pocket.

Table 1: Examples of Brominated Benzofuran Fragments in Drug Discovery

Compound NameBiological TargetDiscovery MethodReference
2-(6-bromobenzofuran-3-yl)acetic acidE. coli DsbAFragment-Based Screening nih.govmdpi.comlatrobe.edu.aufao.org
Isopropyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetateNot specified (synthesis and structural characterization)Chemical Synthesis nih.gov

Integration into Complex Molecular Architectures (e.g., hybrid molecules, conjugates)

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. researchgate.net This approach can lead to compounds with improved affinity, selectivity, and pharmacokinetic properties, as well as novel mechanisms of action. The benzofuran scaffold has been extensively used in the creation of hybrid molecules with a wide range of biological activities, including anticancer and antimicrobial properties. nih.govsemanticscholar.org

The this compound core is well-suited for integration into complex molecular architectures. The bromine atom can be readily functionalized using various cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to attach other bioactive moieties. nih.gov This allows for the rational design of hybrid molecules that target multiple biological pathways simultaneously. For example, benzofuran-triazole hybrids have been synthesized and shown to possess both antibacterial and acetylcholinesterase inhibitory activities. nih.gov

The development of conjugates, where the benzofuran scaffold is linked to another molecule such as a peptide or a fluorescent dye, is another promising area of research. These conjugates can be used for targeted drug delivery, bioimaging, or as diagnostic tools.

Table 2: Examples of Benzofuran Hybrid Molecules

Hybrid ScaffoldBiological ActivityReference
Benzofuran-TriazoleAntibacterial, Acetylcholinesterase Inhibition nih.gov
Benzofuran-IsatinAntiproliferative rsc.org
Benzofuran-PiperazineAnti-inflammatory, Anticancer mdpi.com

Exploration in Materials Science or Advanced Functional Materials Research

While the primary focus of benzofuran research has been in medicinal chemistry, there is growing interest in the application of these heterocyclic compounds in materials science. mdpi.com The unique photophysical and electronic properties of the benzofuran ring system make it an attractive building block for the development of advanced functional materials, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent sensors.

The incorporation of a bromine atom into the benzofuran scaffold, as in this compound, can significantly influence the material's properties. The heavy atom effect of bromine can enhance intersystem crossing, which is beneficial for applications in phosphorescent OLEDs. Furthermore, the bromine atom can serve as a reactive site for the synthesis of larger, conjugated systems with tailored electronic properties.

Recent research has demonstrated the potential of benzofuran-containing molecules in the development of functional materials. For instance, the radical cyclization of (2-(benzofuran-2-yl)phenyl)boronic acid has been used to synthesize benzo rsc.orgfao.orgselenopheno[3,2-b]benzofuran, a selenium-embedded conjugate molecule with potential applications in organic electronics. acs.org The exploration of this compound and its derivatives in this area could lead to the discovery of novel materials with unique optical and electronic properties.

Application in Chemo-Enzymatic Synthesis of Novel Benzofuran Analogues

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create complex molecules with high selectivity and efficiency. rsc.org Enzymes can catalyze reactions with high stereoselectivity and regioselectivity under mild conditions, which is often difficult to achieve with traditional chemical methods. This approach is particularly valuable for the synthesis of chiral benzofuran derivatives, which often exhibit enhanced biological activity compared to their racemic counterparts.

While specific chemo-enzymatic methods for the synthesis of this compound have not been reported, the general principles of this approach can be applied to this scaffold. For example, lipases can be used for the kinetic resolution of racemic benzofuran precursors, providing access to enantiomerically pure building blocks. Oxidoreductases, such as laccases, have been used in the oxidative dimerization of phenolic compounds to form dihydrobenzofuran structures. rsc.org

The this compound scaffold could be a substrate for various enzymatic transformations. For instance, cytochrome P450 monooxygenases could be used to introduce hydroxyl groups at specific positions on the benzofuran ring, leading to the formation of novel metabolites or derivatives with altered biological activity. The combination of chemical synthesis to create the core scaffold and enzymatic modifications to introduce chirality or further functionalization represents a powerful strategy for generating a diverse library of novel benzofuran analogues.

High-Throughput Screening Initiatives for Unbiased Discovery of New Activities

High-throughput screening (HTS) is a drug discovery process that allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.gov This unbiased approach can lead to the identification of novel hits with unexpected mechanisms of action. The development of diverse chemical libraries is essential for the success of HTS campaigns.

Diversity-oriented synthesis (DOS) is a strategy for the creation of chemical libraries with a high degree of structural diversity. nih.gov Efficient synthetic protocols have been developed for the preparation of libraries based on benzofuran and 2,3-dihydrobenzofuran (B1216630) scaffolds. nih.gov These libraries can be screened against a wide range of biological targets to identify new starting points for drug discovery.

A library of derivatives based on the this compound scaffold could be a valuable resource for HTS initiatives. The 5-bromo position can be used to introduce a wide variety of substituents, while the 2-isopropyl group provides a constant structural feature. This would allow for a systematic exploration of the structure-activity relationship (SAR) around the benzofuran core. Such a library could be screened for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, potentially leading to the discovery of novel therapeutic agents. rsc.orgnih.gov

Leveraging Artificial Intelligence and Machine Learning for De Novo Design and Optimization of Benzofuran Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. nih.govresearchgate.net These computational tools can be used to analyze large datasets, predict the properties of molecules, and design novel compounds with desired biological activities. De novo drug design, in particular, uses generative models to create new molecular structures from scratch.

AI and ML can be applied to the this compound scaffold in several ways. Firstly, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of derivatives based on their chemical structure. These models can then be used to prioritize which compounds to synthesize and test, saving time and resources.

Secondly, generative AI models can be trained on existing libraries of benzofuran derivatives to learn the underlying chemical patterns associated with a particular biological activity. nih.govresearchgate.net These models can then be used to generate novel benzofuran structures that are predicted to be highly active. The this compound scaffold could be used as a starting point for these generative models, with the AI exploring different substituents at the 5-position to optimize the desired properties.

Table 3: Applications of AI/ML in Benzofuran-related Drug Discovery

AI/ML ApplicationDescriptionPotential Impact
QSAR ModelingPredicts biological activity based on chemical structure.Prioritization of synthetic targets and resource optimization.
Generative ModelsDesigns novel molecular structures with desired properties.Accelerated discovery of potent and selective benzofuran derivatives.
Virtual ScreeningScreens large compound libraries computationally to identify potential hits.Cost-effective identification of promising lead compounds.

Collaborative Research Networks and Data Sharing Initiatives in Benzofuran Chemistry and Biology

The complexity of modern drug discovery requires a collaborative approach, with researchers from academia, industry, and government working together to address major healthcare challenges. fiercebiotech.com Data sharing initiatives are crucial for accelerating scientific progress by making research data findable, accessible, interoperable, and reusable (FAIR). galaxyproject.org

In the field of benzofuran chemistry and biology, collaborative networks can facilitate the sharing of chemical libraries, biological screening data, and expertise. acs.orgnih.gov This can help to avoid duplication of effort and enable researchers to build upon each other's work. Public databases such as ChEMBL and PubChem play a vital role in centralizing and disseminating information on the biological activities of small molecules, including benzofuran derivatives. nih.gov

The establishment of a specific data-sharing initiative focused on the this compound scaffold and its derivatives could be highly beneficial. Such an initiative would encourage researchers to deposit their synthetic protocols, characterization data, and biological screening results into a centralized database. This would create a valuable resource for the scientific community, fostering collaboration and accelerating the discovery of new applications for this promising chemical scaffold. datadynamicsinc.comzamann-pharma.com

Q & A

Basic: What are the standard methods for confirming the molecular structure of 5-Bromo-2-(propan-2-yl)-1-benzofuran?

Answer:
The molecular structure is validated using a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify proton and carbon environments, particularly distinguishing the isopropyl group (δ 1.3–1.5 ppm for CH3 and δ 3.0–3.5 ppm for CH) and bromine-induced deshielding effects on aromatic protons .
  • X-ray Crystallography: Single-crystal analysis determines bond lengths, angles, and non-covalent interactions (e.g., Br···Br contacts, C–H···O hydrogen bonds). For example, triclinic or monoclinic crystal systems are common, with unit cell parameters (e.g., a = 7.53–11.53 Å, β = 74.7–106.6°) depending on substituents .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C11H11BrO for the parent compound) with mass accuracy <5 ppm .

Advanced: How do steric effects from the isopropyl group influence the reactivity and crystal packing of this compound?

Answer:
The bulky isopropyl group introduces steric hindrance, affecting both reactivity and solid-state arrangements:

  • Reactivity: In Suzuki-Miyaura coupling, the isopropyl group may slow cross-coupling at the 5-bromo position due to restricted access to the catalytic site. Optimize using Pd(PPh3)4 in THF at 80°C with excess arylboronic acid .
  • Crystal Packing: The isopropyl group disrupts planar stacking, leading to herringbone or slipped-parallel arrangements. For example, Br···π interactions (3.4–3.6 Å) stabilize the lattice despite steric bulk .

Basic: What solvent systems are optimal for recrystallizing this compound derivatives?

Answer:
Recrystallization is solvent-dependent based on substituent polarity:

  • Non-polar derivatives (e.g., alkyl-substituted): Use hexane/ethyl acetate (3:1 v/v) for slow crystal growth.
  • Polar derivatives (e.g., sulfinyl-substituted): Ethanol/water (4:1 v/v) achieves high-purity crystals. For halogenated analogs (e.g., 5-bromo-7-methyl), dichloromethane/methanol (5:1) minimizes solubility issues .

Advanced: How can computational modeling resolve contradictions in experimental data for sulfinyl-substituted derivatives?

Answer:
Conflicting data (e.g., unexpected regioselectivity in electrophilic substitution) can be addressed via:

  • Density Functional Theory (DFT): Calculate Fukui indices to predict electrophilic attack sites. For example, sulfinyl groups increase electron density at C4, overriding bromine’s directing effects .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways. Polar solvents (e.g., DMF) stabilize transition states in SNAr reactions .

Basic: What are the critical steps for synthesizing this compound from benzofuran precursors?

Answer:
A two-step protocol is typical:

Friedel-Crafts Alkylation: React benzofuran with 2-bromopropane in the presence of AlCl3 (1.2 eq) at 0°C to introduce the isopropyl group .

Bromination: Use NBS (N-bromosuccinimide) in CCl4 under UV light for regioselective bromination at C3. Monitor via TLC (Rf = 0.5 in hexane/EtOAc 4:1) .

Advanced: How do electronic effects from bromine and sulfinyl substituents impact the compound’s pharmacological potential?

Answer:

  • Bromine: Enhances lipophilicity (logP +0.5) and bioavailability, but may increase toxicity. Compare IC50 values in cytotoxicity assays (e.g., HepG2 cells) against non-brominated analogs .
  • Sulfinyl Group: Introduces chirality, affecting receptor binding. Resolve enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test for selective MAO-B inhibition .

Basic: What analytical techniques are used to assess purity, and what thresholds are acceptable for publication?

Answer:

  • HPLC: Purity ≥95% (λ = 254 nm, C18 column, acetonitrile/water gradient).
  • Elemental Analysis: C, H, N within ±0.4% of theoretical values.
  • Melting Point: Sharp range (≤2°C). Report deviations >5°C as impurities .

Advanced: How can substituent-driven data contradictions in benzofuran derivatives be systematically addressed?

Answer:

  • Controlled Experiments: Synthesize analogs (e.g., 5-Cl, 5-I) to isolate substituent effects.
  • Multivariate Analysis: Use PCA (Principal Component Analysis) on crystallographic (e.g., C–Br bond lengths) and spectroscopic datasets to identify outliers .

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